molecular formula C23H20ClN3O2S2 B2801176 3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687563-16-2

3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2801176
CAS RN: 687563-16-2
M. Wt: 470
InChI Key: JUUILQNHMPUKOQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including the one of interest, were synthesized and exhibited potent anticancer activity comparable to doxorubicin on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Antibacterial Activities of Selenium Derivatives

Selenium-containing derivatives of the base compound demonstrated strong bactericidal effects against a range of gram-positive and gram-negative bacteria, with specific selenolo derivatives showing significant activity (Abdel‐Hafez, 2010).

Antitubercular and Antimicrobial Activity

Novel 4H-chromeno[2,3-d]pyrimidine derivatives synthesized from the base compound showed pronounced antitubercular and antimicrobial activities, highlighting their potential in treating tuberculosis and bacterial infections (Kamdar et al., 2011).

Inhibition of Thymidylate Synthase

The compound and its derivatives were evaluated as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. Specific derivatives displayed more potency against human TS compared to standard drugs (Gangjee et al., 1996).

Structural and Optical Properties

The structural and optical properties of derivatives were studied, revealing their potential in material science for applications in thin film technologies (Zeyada et al., 2016).

Antimicrobial Agent Synthesis

New pyrazolo[3,4-d]pyrimidine derivatives were synthesized as potential antimicrobial agents, demonstrating significant antibacterial and antifungal activity, underscoring the compound's versatility in drug development (Holla et al., 2006).

Antioxidant Properties

Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones derived from the compound were synthesized and showed notable antioxidant activities, offering potential in the development of new antioxidant agents (Hassan et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c24-16-7-9-17(10-8-16)27-22(29)21-18(11-13-30-21)25-23(27)31-14-20(28)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-10H,3,5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUILQNHMPUKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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